molecular formula C13H19N3O4 B2486871 N-(2-((3-乙氧基丙基)氨基)-2-氧代乙基)-6-氧代-1,6-二氢吡啶-3-羧酰胺 CAS No. 1226450-71-0

N-(2-((3-乙氧基丙基)氨基)-2-氧代乙基)-6-氧代-1,6-二氢吡啶-3-羧酰胺

货号 B2486871
CAS 编号: 1226450-71-0
分子量: 281.312
InChI 键: LLHABWPTBFCBCS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-component reactions, utilizing bases such as triethylamine and employing solvents like water for eco-friendly processes. For instance, Jayarajan et al. (2019) detailed the synthesis of similar compounds through a three-component reaction involving malonamide, aldehyde, and malononitrile, highlighting the efficiency and environmental friendliness of water-mediated syntheses (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques like FT-IR, NMR, and X-ray diffraction. These methods provide detailed insights into the bond lengths, angles, and overall geometry of the molecules, essential for understanding their chemical behavior and properties. Detert et al. (2018) provided insights into the structural characteristics of related compounds, emphasizing the significance of such analyses (Detert et al., 2018).

Chemical Reactions and Properties

Research on similar compounds often explores their reactivity and potential applications in forming more complex molecules or as intermediates in pharmaceutical syntheses. For example, studies on the transformation of related compounds into different heterocyclic frameworks or their reactivity towards various reagents offer insights into their versatility and application scope. Boto et al. (2001) and Grošelj et al. (2013) discussed the transformations and applications of related compounds, shedding light on their chemical reactivity and potential uses (Boto et al., 2001), (Grošelj et al., 2013).

科学研究应用

合成新型杂环化合物

  • 对新型吡啶并[3′,2′:4,5]噻吩并[3,2‐d]嘧啶及相关融合系统的合成研究表明,类似结构在生成具有潜在药理应用的多样多杂环系统方面具有实用性(Bakhite等,2005)。这项工作强调了这类化合物在探索新治疗剂方面的作用。

抗菌剂的开发

  • 关于吡啶酮羧酸作为抗菌剂的研究突出了具有结构相似性的化合物的合成和抗菌活性,这些化合物类似于N-(2-((3-乙氧基丙基)氨基)-2-氧乙基)-6-氧-1,6-二氢吡啶-3-羧酰胺,展示了它们作为新抗菌药物的潜力(Egawa et al., 1984)

抗癌性能的探索

  • 取代N-(4-(2-氨基吡啶-4-氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧-1,2-二氢吡啶-3-羧酰胺作为Met激酶抑制剂的发现和评估展示了与N-(2-((3-乙氧基丙基)氨基)-2-氧乙基)-6-氧-1,6-二氢吡啶-3-羧酰胺结构相关的化合物在抗癌应用方面的潜力,表明了朝着开发选择性癌症治疗途径的路径(Schroeder et al., 2009)

对抗炎和镇痛研究的贡献

  • 功能化氨基酸衍生物的合成作为设计抗癌剂的新药基团,也涉及到类似结构在药物化学中的更广泛应用,特别是在识别具有潜在抗炎和镇痛性能的新化合物方面(Kumar et al., 2009)

属性

IUPAC Name

N-[2-(3-ethoxypropylamino)-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-2-20-7-3-6-14-12(18)9-16-13(19)10-4-5-11(17)15-8-10/h4-5,8H,2-3,6-7,9H2,1H3,(H,14,18)(H,15,17)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHABWPTBFCBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)CNC(=O)C1=CNC(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3-ethoxypropyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。